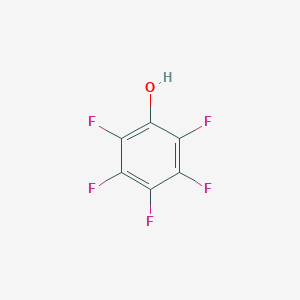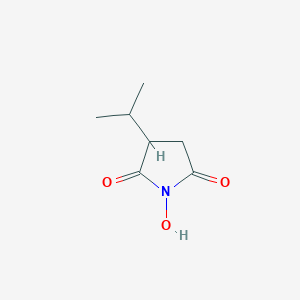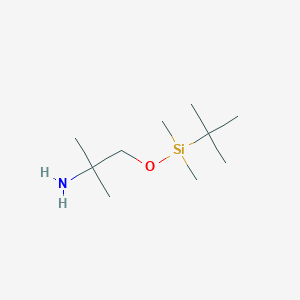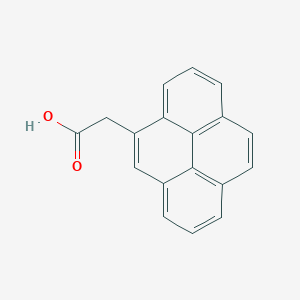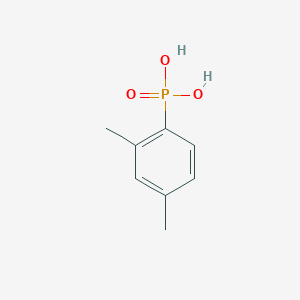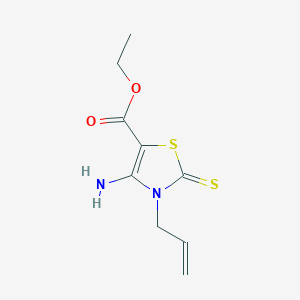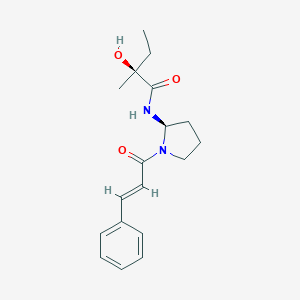
オドリル
説明
Odorinol is a synthetic compound that has been used in the scientific research field for many years. It is a versatile compound with many applications in both in vivo and in vitro studies. Odorinol has a wide range of biological activities, including antifungal, antibacterial, and antiviral activities. It is also known to possess anti-inflammatory and anti-cancer properties. Odorinol has a unique mechanism of action, which is believed to be related to its biochemical and physiological effects.
科学的研究の応用
癌化学予防
オドリル: は、強力な抗癌作用を持つことが明らかになっています。 一酸化窒素供与体またはペルオキシナイトライトによって誘導されたマウス皮膚2段階発癌モデルにおいて、顕著な阻害効果を示します . これは、オドリルが癌化学予防のための有望な薬剤となり得ることを示唆しており、発癌の開始段階と促進段階の両方を抑制する可能性があります。
抗白血病活性
研究では、マウスのP-388リンパ性白血病に対するオドリル抗白血病活性が報告されています . これは、白血病を標的とする治療薬の開発にオドリルが使用できる道を開き、このタイプの癌に苦しむ患者の治療成績を改善する可能性があります。
環境科学
環境科学の観点から、オドリル誘導体は、農業化学物質の投入とその環境への影響の評価と管理に役割を果たす可能性があります . その特性は、汚染物質の生成と移動のプロセスの監視に利用され、持続可能な農業慣行に貢献する可能性があります。
工業プロセス
オドリルとその誘導体は、産業用消臭に用途が見いだされる可能性があります。 産業プロセスとその仕組み、および悪臭物質の科学を理解することで、オドリルを使用して産業悪臭を軽減するソリューションを開発し、環境の質と安全規制の遵守を改善することができます .
バイオテクノロジー
オドリルは、バイオセンサーの開発など、バイオテクノロジーの用途でその構造特性を活用できる可能性があります。 幅広い疎水性化合物と結合する能力から、化学感覚デバイスへの組み込みに適した候補となっています . これにより、分析ツールと係留システムの進歩につながる可能性があります。
農業研究
農業研究では、オドリルなどの化合物は、遺伝子改良とより良い植物保護方法を通じて、作物の生産性と品質を向上させる上で役立つ可能性があります . 農業機械化と効率的なマーケティングを強化する上での潜在的な役割も探求することができ、農業の合理的成長と発展を支援することができます。
将来の方向性
作用機序
Target of Action
Odorinol is a natural product isolated from the branches and leaves of Aglaia odorata . It has potential antineoplastic activity It’s known that odorinol can inhibit both the initiation and promotion stages of skin cancer .
Mode of Action
It’s known that Odorinol has potential antineoplastic activity and can inhibit both the initiation and promotion stages of skin cancer . This suggests that Odorinol may interact with cellular targets involved in the regulation of cell proliferation and differentiation, thereby inhibiting the development and progression of cancer.
Pharmacokinetics
One study suggests that odorinol has an excellent therapeutic profile of druggability , indicating that it may have favorable pharmacokinetic properties that contribute to its bioavailability and therapeutic efficacy.
Result of Action
Odorinol exhibits potent anti-carcinogenic effects in a two-stage carcinogenesis test of mouse skin . It inhibits both the initiation and promotion stages of skin carcinogenesis . This suggests that Odorinol may have a significant impact on the molecular and cellular processes involved in the development and progression of cancer.
生化学分析
Biochemical Properties
Odorinol, as an active constituent, exhibits potent anti-carcinogenic effects . It interacts with various enzymes and proteins during the process of two-stage carcinogenesis .
Cellular Effects
Odorinol influences cell function by inhibiting both the initiation and promotion stages of two-stage skin carcinogenesis . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Odorinol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions contribute to its anti-carcinogenic properties .
Dosage Effects in Animal Models
The effects of Odorinol vary with different dosages in animal models
特性
IUPAC Name |
(2S)-2-hydroxy-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-18(2,23)17(22)19-15-10-7-13-20(15)16(21)12-11-14-8-5-4-6-9-14/h4-6,8-9,11-12,15,23H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t15-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSIVXBCHJDPDR-IHUUNXMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72755-22-7 | |
| Record name | Odorinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072755227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for Odorinol?
A1: Odorinol, a natural product isolated from Aglaia odorata, demonstrates promising biological activities, particularly in the field of cancer chemoprevention and antiviral therapy. Studies indicate that Odorinol exhibits potent anti-carcinogenic effects against chemically-induced skin cancer in mice. [, ] Additionally, it has shown strong antiviral activity against Ranikhet disease virus (RVD) in chick embryos. []
Q2: How does Odorinol exert its anti-carcinogenic effects?
A2: Research suggests that Odorinol targets both the initiation and promotion stages of two-stage skin carcinogenesis. In models using 7,12-dimethylbenz[a]anthracene (DMBA) or nitric oxide (NO) donors as initiators and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a promoter, Odorinol effectively inhibited tumor development. [] This dual-action mechanism highlights its potential as a chemopreventive agent.
Q3: What is known about the structure of Odorinol?
A3: Odorinol is an aminopyrrolidine-diamide. While its full spectroscopic data requires further collation from the literature, its absolute stereochemistry has been elucidated. [, ] The unique structure of Odorinol, particularly its diamide group, may be crucial for its biological activity and warrants further investigation.
Q4: Are there any studies investigating the relationship between Odorinol’s structure and its biological activity?
A4: While detailed structure-activity relationship (SAR) studies for Odorinol are yet to be fully explored in the provided literature, it is known that Odorinol and its analog, Odorine, both exhibit similar anti-carcinogenic activity. [] This observation suggests that the shared aminopyrrolidine-diamide core structure might be essential for their biological activities. Further research modifying different substituents on this core could help elucidate the key structural features responsible for Odorinol’s potent bioactivity.
Q5: What are the implications of Odorinol's antiviral activity against Ranikhet disease virus?
A5: The antiviral activity of Odorinol against RVD in chick embryos signifies its potential for broader antiviral applications. [] This finding warrants further investigation into its mechanism of action against RVD and exploration of its efficacy against other viral infections. Understanding its antiviral targets and potential for development into therapeutic agents is crucial.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



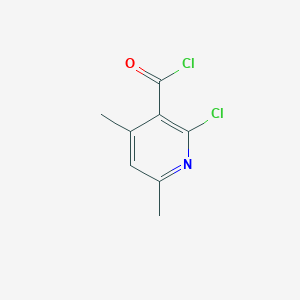

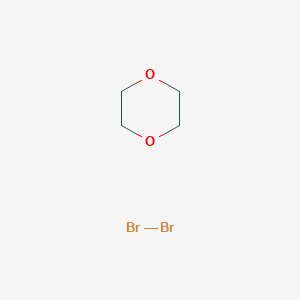
![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)
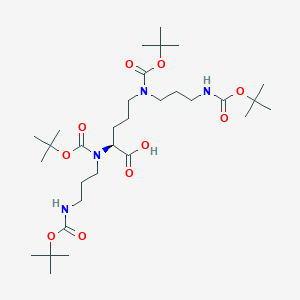
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)


